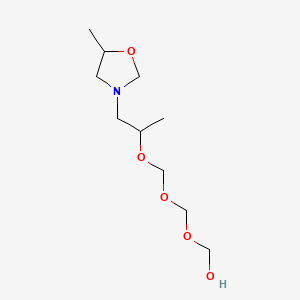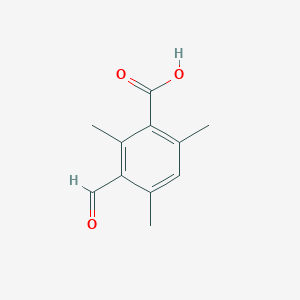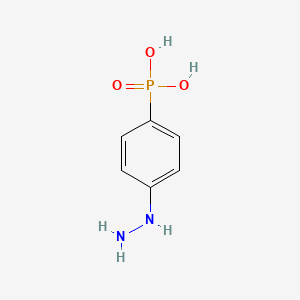
Silane, dibutyl dimethyl
描述
Silane, dibutyl dimethyl, also known as di-n-butyl-dimethylsilane, is an organosilicon compound characterized by the presence of two butyl groups and two methyl groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, dibutyl dimethyl, typically involves the reaction of dimethyldichlorosilane with butyl lithium. The reaction proceeds as follows:
(CH3)2SiCl2+2BuLi→(CH3)2SiBu2+2LiCl
This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound, involves the Müller-Rochow process, which is a key method for producing various organosilicon compounds. This process involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst to produce dimethyldichlorosilane, which is then further reacted with butyl lithium to yield the desired product .
化学反应分析
Types of Reactions
Silane, dibutyl dimethyl, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be reduced using hydrosilanes or other reducing agents.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Silane, dibutyl dimethyl, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of silicone-based materials, adhesives, and coatings.
作用机制
The mechanism of action of silane, dibutyl dimethyl, involves its ability to form strong bonds with oxygen and other electronegative elements. This property makes it an effective reducing agent and a versatile reagent in various chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .
相似化合物的比较
Similar Compounds
Dimethyldichlorosilane: A precursor in the synthesis of silane, dibutyl dimethyl.
Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different substituents.
Phenylsilane: Contains phenyl groups instead of butyl groups.
Uniqueness
This compound, is unique due to its specific combination of butyl and methyl groups, which impart distinct chemical properties such as increased hydrophobicity and reactivity compared to other silanes .
属性
IUPAC Name |
dibutyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Si/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSYBGWRTXFORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296008 | |
| Record name | Silane, dibutyl dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-06-5 | |
| Record name | NSC106794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, dibutyl dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diazene, bis[4-(bromomethyl)phenyl]-](/img/structure/B3059313.png)
![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)










